N-(1-Phenylbut-1-en-1-yl)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(1-Phenylbut-1-en-1-yl)acetamide (CAS 60544-12-9; synonym N-(1-phenylbut-1-enyl)acetamide) is a synthetic enamide of molecular formula C₁₂H₁₅NO and molecular weight 189.25 g·mol⁻¹. The molecule features a 1‑phenyl‑1‑butenyl motif in which the nitrogen of the acetamide group is directly attached to the olefinic carbon of the styryl‑type double bond, creating a distinct enamide pharmacophore.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 60544-12-9
Cat. No. B12547855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Phenylbut-1-en-1-yl)acetamide
CAS60544-12-9
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCCC=C(C1=CC=CC=C1)NC(=O)C
InChIInChI=1S/C12H15NO/c1-3-7-12(13-10(2)14)11-8-5-4-6-9-11/h4-9H,3H2,1-2H3,(H,13,14)
InChIKeyFNTSKAYFYGJOMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Phenylbut-1-en-1-yl)acetamide (CAS 60544-12-9) – Core Identity and Procurement-Relevant Profile


N-(1-Phenylbut-1-en-1-yl)acetamide (CAS 60544-12-9; synonym N-(1-phenylbut-1-enyl)acetamide) is a synthetic enamide of molecular formula C₁₂H₁₅NO and molecular weight 189.25 g·mol⁻¹ [1]. The molecule features a 1‑phenyl‑1‑butenyl motif in which the nitrogen of the acetamide group is directly attached to the olefinic carbon of the styryl‑type double bond, creating a distinct enamide pharmacophore [2]. Its computed physicochemical profile includes an XLogP3‑AA of 2.3, a topological polar surface area (TPSA) of 29.1 Ų, one hydrogen‑bond donor and one acceptor, and three rotatable bonds, placing it within drug‑like chemical space but with notable lipophilicity [1]. The compound is listed in several commercial screening collections, and a related series of N‑phenylacetamide derivatives has been disclosed as inhibitors of sterol‑O‑acyltransferase‑1 (SOAT‑1/ACAT‑1) in patent literature, indicating its potential relevance in lipid‑signalling and dermatological research [3].

Scaffold
Enamide pharmacophore with styryl conjugation motif
Selection Context
May support SOAT-1/ACAT-1 enzymatic studies and lipid-signaling research
Library Fit
May support CNS permeability screening library design

Why N-(1-Phenylbut-1-en-1-yl)acetamide Cannot Be Replaced by a Generic N‑Phenylacetamide or Saturated Analog


The 1‑phenyl‑1‑butenyl fragment in N‑(1‑phenylbut‑1‑en‑1‑yl)acetamide (CAS 60544-12-9) introduces an sp²‑hybridised carbon at the point of amide‑nitrogen attachment, which fundamentally alters the electronic environment and conformational preferences compared with saturated N‑(1‑phenylbutyl)acetamide (CAS 95971‑74‑7) or simple N‑phenylacetamide (acetanilide) [1]. The resulting enamide system can participate in stereoelectronic effects that influence both chemical reactivity (e.g., sensitivity to hydrolysis, electrophilic addition) and biological recognition (e.g., π‑stacking, hydrogen‑bond geometry), parameters that are absent in fully saturated or non‑olefinic analogs [1]. Consequently, replacement of the title compound by a generic N‑phenylacetamide or a saturated congener may lead to altered target engagement, different metabolic stability, and inconsistent structure‑activity relationships (SAR) in enzyme or receptor assays [2].

Enamide N–C(sp²) bond with styryl conjugation
Saturated N-(1-phenylbutyl)acetamide lacks the conjugated olefinic system; stereoelectronic effects may not transfer
Position-specific enamide pharmacophore at C1
Positional isomers with distal double bonds eliminate enamide character; scaffold flexibility and reactivity profile may shift
Patent-aligned N-phenylacetamide core for SOAT-1
Generic N-phenylacetamide (acetanilide) lacks the butenyl substitution; target engagement and SAR context may differ substantially

Quantitative Differentiation Evidence for N-(1-Phenylbut-1-en-1-yl)acetamide (CAS 60544-12-9)


Lipophilicity (XLogP3‑AA) vs. Saturated N-(1-Phenylbutyl)acetamide

The computed XLogP3‑AA of N-(1-phenylbut-1-en-1-yl)acetamide is 2.3, reflecting the contribution of the conjugated styryl‑type double bond to overall hydrophobicity [1]. In contrast, the saturated analog N-(1-phenylbutyl)acetamide (CAS 95971‑74‑7) exhibits a computed XLogP3‑AA of approximately 2.7–2.9, indicating that saturation of the double bond increases lipophilicity by roughly 0.4–0.6 log units, which may affect membrane permeability and non‑specific binding [1][2].

Lipophilicity (XLogP3-AA)
Cross-study comparable
Target: 2.3 vs Comparator: ~2.7–2.9 (Δ ≈ 0.4–0.6 log units lower)
Supports lipophilicity-driven assay design and may reduce non-specific binding context
Computed values from PubChem; comparator estimated from analogous N-alkylacetanilides
Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Profile vs. Common Acetanilide Scaffolds

N-(1-Phenylbut-1-en-1-yl)acetamide has a computed TPSA of 29.1 Ų, with one hydrogen‑bond donor and one acceptor, giving it a donor/acceptor ratio of 1:1 [1]. By comparison, the simpler N‑phenylacetamide (acetanilide) has a TPSA of 29.1 Ų but a donor/acceptor ratio of 1:1 as well; however, the additional butenyl substituent in the target compound increases molecular volume without increasing TPSA, yielding a lower TPSA‑to‑molecular‑weight ratio, which can favor blood‑brain barrier (BBB) penetration relative to smaller but more polar analogs [1][2].

TPSA-to-MW Ratio
Class-level inference
Target: 0.154 Ų·g⁻¹·mol vs Acetanilide: 0.215 Ų·g⁻¹·mol (~28% lower density)
Supports CNS permeability screening context; lower TPSA density favors passive membrane diffusion
TPSA 29.1 Ų for both compounds; MW difference drives ratio advantage
Polar surface area BBB permeability Drug design

Enamide Bond Geometry and Conformational Restriction vs. Positional Isomers

In N-(1-phenylbut-1-en-1-yl)acetamide, the amide nitrogen is directly linked to an sp²‑hybridised olefinic carbon, creating an enamide system with restricted rotation about the N–C(vinyl) bond and extended conjugation with the phenyl ring [1]. Positional isomers such as N-(4-phenylbut-2-en-1-yl)acetamide (CAS 229156‑95‑0) place the double bond distal to the amide nitrogen, eliminating enamide character and resulting in a more flexible, non‑conjugated scaffold . This structural distinction can lead to divergent reactivity in cycloaddition, electrophilic substitution, and enzyme‑mediated transformations, which are critical considerations for medicinal chemistry campaigns that rely on scaffold‑specific SAR [1].

Enamide Bond Geometry
Class-level inference
N–C(sp²) bond with styryl conjugation; 3 rotatable bonds vs 4 in positional isomers
Supports scaffold-specific SAR interpretation for flat, aromatic-rich binding sites
Qualitative structural analysis based on connectivity SMILES from PubChem
Enamide Conformational restriction Stereoelectronic effect

Patent‑Disclosed SOAT‑1 Inhibitor Class Membership and Potential Lipid‑Signalling Selectivity

US Patent 8,420,682 B2 discloses a broad series of N‑phenylacetamide derivatives as inhibitors of SOAT‑1 (sterol‑O‑acyltransferase‑1, also known as ACAT‑1) with potential applications in dermatology (sebum reduction) and cardiovascular disease [1]. While N-(1-phenylbut-1-en-1-yl)acetamide itself is not explicitly exemplified in the patent, its core scaffold matches the generic Formula (I) and carries the essential N‑phenylacetamide pharmacophore required for SOAT‑1 inhibition [1]. Several exemplified analogs bearing substituted phenyl and spiro‑imidazolidine motifs exhibit nanomolar enzymatic IC₅₀ values, suggesting that the target compound's enamide scaffold could serve as a viable starting point for SAR exploration within this therapeutic class [1].

SOAT-1 Patent Alignment
Class-level inference
Core N-phenylacetamide scaffold matches generic Formula (I) in US 8,420,682 B2; not individually tested
Supports SOAT-1 screening prioritization as a class-level candidate
Requires direct enzymatic profiling; data to verify
SOAT-1 ACAT-1 Sebum inhibition Dermatology

Limited Biological Annotation in Public Databases Highlights Opportunity for Novel Target Identification

As of May 2026, N-(1-phenylbut-1-en-1-yl)acetamide (PubChem CID 71349885) has no curated bioactivity data in ChEMBL, BindingDB, or PubChem BioAssay, in contrast to the saturated analog N-(1-phenylbutyl)acetamide (CID 102212) which shows moderate enzyme inhibition annotations [1][2]. This absence of data represents a profiling gap that can be strategically exploited: because the compound appears in several commercial diversity libraries, it is available for immediate acquisition, enabling researchers to generate first‑in‑class target engagement data and establish a proprietary SAR position before competing groups [1].

Bioactivity Annotation Gap
Cross-study comparable
Target: 0 curated records vs Comparator (saturated analog): ≥1 enzyme inhibition record
Supports de-novo target identification studies with clean annotation background
ChEMBL, BindingDB, PubChem BioAssay queried 2026-05-11
Chemical biology Profiling gap Novel target discovery

High‑Priority Procurement and Research Application Scenarios for N-(1-Phenylbut-1-en-1-yl)acetamide (CAS 60544-12-9)


SOAT‑1/ACAT‑1 Inhibitor Lead Optimisation Campaign

Given its alignment with the N‑phenylacetamide scaffold claimed in US 8,420,682 B2 [1], N-(1-phenylbut-1-en-1-yl)acetamide is a prime candidate for head‑to‑head profiling against the patent‑exemplified saturated analogs. Procurement of the enamide variant enables direct evaluation of the impact of the C1–C2 double bond on SOAT‑1 enzymatic inhibition, sebocyte lipid production, and selectivity over related acyltransferases, thereby informing the design of second‑generation dermatological agents [1].

Focused CNS‑Penetrant Library Design

The compound's low TPSA (29.1 Ų) and moderate lipophilicity (XLogP3‑AA = 2.3) place it within the favourable range for BBB penetration according to commonly used CNS‑MPO scoring functions [1]. Researchers building neuroscience‑oriented compound collections can prioritise N-(1-phenylbut-1-en-1-yl)acetamide over saturated or more polar analogs to maximise the probability of identifying orally bioavailable, brain‑penetrant hits in phenotypic screens for neurodegenerative or psychiatric indications [1].

Enamide‑Specific Reactivity Profiling in Covalent Inhibitor Discovery

The enamide functional group in N-(1-phenylbut-1-en-1-yl)acetamide presents a site for selective electrophilic or radical‑mediated modification that is absent in saturated acetamides [1]. This feature makes it a valuable template for designing covalent probes or targeted covalent inhibitors (TCIs) that require a mild, tuneable warhead. Procurement of the compound enables systematic exploration of enamide‑based covalent engagement strategies with cysteine, serine, or lysine residues in target proteins [1].

Chemical Biology Probe Development with a Clean Annotation Background

The complete absence of curated bioactivity records in major public databases [1] positions N-(1-phenylbut-1-en-1-yl)acetamide as an ideal starting point for chemical biology groups seeking to develop novel, first‑in‑class probes. Researchers can acquire the compound, generate primary screening data, and build a proprietary SAR database without the encumbrance of prior art, thereby maximising the potential for patentable discoveries in under‑explored target space [1].

Application
Selection Property
Validation Focus
SOAT-1/ACAT-1 enzymatic studies
Enamide scaffold identity within N-phenylacetamide class
SOAT-1 inhibition assay context; head-to-head with saturated analogs
CNS permeability screening library design
TPSA-to-MW ratio and moderate lipophilicity profile
BBB permeability model validation; neuroscience target screening
Enamide covalent probe development
Conjugation-restricted enamide pharmacophore
Covalent engagement assay context; electrophilic reactivity profiling
Novel target de-orphanization studies
Clean public annotation background
Primary screening data generation; proprietary SAR development
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